molecular formula C14H15Cl2N3 B1382972 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride CAS No. 1955515-70-4

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

Cat. No. B1382972
M. Wt: 296.2 g/mol
InChI Key: KICVJCCSRKERIL-UHFFFAOYSA-N
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Description

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride is a chemical compound with the molecular formula C14H15Cl2N3 . It has a molecular weight of 296.2 g/mol . The compound is pink in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3.2ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;;/h1-9H,10,15H2;2*1H . This code represents the compound’s molecular structure. The compound’s canonical SMILES is C1=CC=C (C=C1)N2C3=CC=CC=C3N=C2CN.Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.2 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 295.0643029 g/mol . The topological polar surface area of the compound is 43.8 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Antihypertensive Activity

  • 2-Aminomethyl-1-phenyl-1H-benzoimidazole derivatives have shown potential in antihypertensive activity. Studies have synthesized various derivatives, demonstrating their effectiveness in lowering blood pressure, similar to standard drugs like Losartan (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties

  • Benzimidazole derivatives, including those similar to 2-Aminomethyl-1-phenyl-1H-benzoimidazole, have been synthesized and evaluated for antimicrobial and genotoxic activities. These studies provide insight into the potential therapeutic applications of these compounds in treating infections and understanding their genotoxic impact (Benvenuti et al., 1997).

Insecticidal Activity

  • Certain 2-Aminomethyl-1-phenyl-1H-benzoimidazole derivatives have been synthesized and evaluated for insecticidal activity. These studies highlight the potential of these compounds in pest control, offering a new avenue for developing insecticides (Sharma & Jain, 2013).

Heparanase Inhibition

  • Some derivatives of 2-Aminomethyl-1-phenyl-1H-benzoimidazole have been identified as potent inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This research opens possibilities for these compounds in cancer treatment (Pan et al., 2006).

FGFR1 Kinase Inhibition

  • Derivatives of 2-Aminomethyl-1-phenyl-1H-benzoimidazole have been synthesized and tested for their ability to inhibit FGFR1 kinase, a protein involved in various cancers. This research indicates their potential as anticancer agents (Gryshchenko et al., 2016).

Synthesis of Novel Compounds

  • Research has focused on the synthesis of new compounds involving 2-Aminomethyl-1-phenyl-1H-benzoimidazole, exploring their chemical properties and potential applications in various fields, such as materials science and pharmaceuticals (Wang Liguo, 2009).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(1-phenylbenzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;;/h1-9H,10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICVJCCSRKERIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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